ortho Gliclazide

Beschreibung

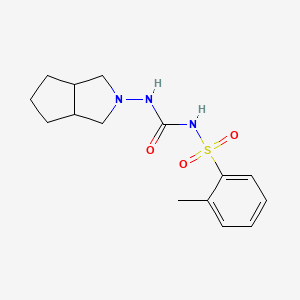

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2-methylphenyl)sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3S/c1-11-5-2-3-8-14(11)22(20,21)17-15(19)16-18-9-12-6-4-7-13(12)10-18/h2-3,5,8,12-13H,4,6-7,9-10H2,1H3,(H2,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSAYFQNZDWDHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)NC(=O)NN2CC3CCCC3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675626 | |

| Record name | N-[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]-2-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-18-9 | |

| Record name | N-[[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-2-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]-2-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ortho-Gliclazide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

ortho-Gliclazide, systematically named N-[[(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-2-methylbenzenesulfonamide, is recognized primarily as a process impurity in the synthesis of the widely used anti-diabetic drug, Gliclazide.[1][2] As a structural isomer of Gliclazide, differing only in the position of the methyl group on the phenyl ring (ortho- versus para-), its chemical and pharmacological profiles are of significant interest for impurity profiling, reference standard characterization, and a deeper understanding of the structure-activity relationships within this class of sulfonylureas. This technical guide provides a detailed overview of the chemical structure, properties, and available experimental data related to ortho-Gliclazide.

Chemical Structure and Identification

ortho-Gliclazide is a sulfonylurea derivative with the chemical formula C15H21N3O3S and a molecular weight of 323.41 g/mol .[3][4] It is officially designated as Gliclazide Impurity F in the European Pharmacopoeia.[1] The key structural feature distinguishing it from Gliclazide is the placement of the methyl group at the ortho-position of the benzenesulfonamide moiety.

Key Identifiers:

-

Chemical Name: N-[[(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-2-methylbenzenesulfonamide[2]

-

SMILES: Cc1ccccc1S(=O)(=O)NC(=O)NN2CC3CCCC3C2[3]

-

InChI: InChI=1S/C15H21N3O3S/c1-11-5-2-3-8-14(11)22(20,21)17-15(19)16-18-9-12-6-4-7-13(12)10-18/h2-3,5,8,12-13H,4,6-7,9-10H2,1H3,(H2,16,17,19)[3]

A crystal structure for ortho-Gliclazide has been reported, providing detailed insights into its three-dimensional conformation.[1]

Physicochemical Properties

Quantitative data on the physicochemical properties of ortho-Gliclazide are not extensively reported in the public domain, primarily due to its status as an impurity. However, based on its structural similarity to Gliclazide and general knowledge of sulfonylureas, certain properties can be inferred and are presented alongside the established properties of Gliclazide for comparison.

| Property | ortho-Gliclazide | Gliclazide (for comparison) |

| Molecular Weight ( g/mol ) | 323.41[3][4] | 323.41[5] |

| Melting Point (°C) | Not explicitly reported | 163-169[6], 180-182[7][8] |

| Solubility | Not quantitatively reported | Practically insoluble in water; soluble in dichloromethane, chloroform, methanol, and DMSO.[6][7] Solubility is pH-dependent, increasing in more alkaline conditions.[9] |

| pKa | Not explicitly reported | 5.8[6] |

Synthesis and Characterization

Conceptual Synthetic Workflow

Caption: Conceptual synthetic pathway for ortho-Gliclazide.

Experimental Protocol: Analytical Method for Separation and Identification

The separation and quantification of ortho-Gliclazide from Gliclazide are crucial for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.

Objective: To develop an HPLC method for the separation and quantification of Gliclazide and its ortho-isomer (Impurity F).

Materials and Reagents:

-

Gliclazide reference standard

-

ortho-Gliclazide (Gliclazide Impurity F) reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Potassium dihydrogen orthophosphate

-

Orthophosphoric acid

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (Example Method): [10][11][12][13]

-

Mobile Phase: A mixture of a phosphate buffer and an organic solvent (e.g., Methanol:Phosphate buffer 50:50 v/v). The pH of the buffer is a critical parameter for achieving optimal separation and is typically adjusted with orthophosphoric acid.

-

Flow Rate: 1.0 - 1.2 mL/min

-

Column Temperature: Ambient

-

Detection Wavelength: 210 nm or 228 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Solution Preparation: Accurately weigh and dissolve Gliclazide and ortho-Gliclazide reference standards in a suitable solvent (e.g., methanol) to prepare stock solutions. Further dilute with the mobile phase to obtain a series of standard solutions of known concentrations.

-

Sample Solution Preparation: Prepare the sample solution by dissolving the Gliclazide drug substance or product in the diluent to a known concentration.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Identify the peaks of Gliclazide and ortho-Gliclazide based on their retention times, which are determined from the chromatograms of the standard solutions. Quantify the amount of ortho-Gliclazide in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

Method Validation: The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. For Gliclazide and Impurity-F, reported LOD and LOQ values are as low as 0.003% and 0.01%, respectively.[14]

Biological Activity and Signaling Pathways

There is currently a lack of publicly available data on the specific biological activity and mechanism of action of ortho-Gliclazide. As a sulfonylurea, it can be hypothesized that it may interact with the sulfonylurea receptor 1 (SUR1) on pancreatic β-cells, similar to Gliclazide. However, the difference in the position of the methyl group could significantly alter its binding affinity and subsequent pharmacological effect.

The established signaling pathway for Gliclazide is presented below for contextual understanding. It is important to note that the activity of ortho-Gliclazide within this pathway has not been experimentally determined.

Gliclazide Signaling Pathway in Pancreatic β-Cells

Caption: Gliclazide's mechanism of action on insulin secretion.

Conclusion and Future Perspectives

ortho-Gliclazide is a critical compound to study for the quality control of Gliclazide manufacturing. While its chemical structure is well-defined, a significant gap exists in the literature regarding its specific physicochemical properties and, most importantly, its biological activity. Future research should focus on the targeted synthesis of ortho-Gliclazide to enable comprehensive toxicological and pharmacological evaluation. Such studies would not only be valuable for regulatory purposes but would also provide deeper insights into the structure-activity relationships of sulfonylurea drugs, potentially informing the design of future therapeutic agents with improved efficacy and safety profiles. In vitro studies, such as receptor binding assays with SUR1, and in vivo studies in animal models of diabetes would be essential to elucidate the hypoglycemic potential and overall pharmacological profile of this Gliclazide-related impurity.

References

- 1. Gliclazide impurity F: N-[(perhydrocyclopenta[c]pyrrol-2-yl)aminocarbonyl]-o-toluenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gliclazide EP Impurity F | 1076198-18-9 | SynZeal [synzeal.com]

- 3. gliclazide impurity F | CAS 1076198-18-9 | LGC Standards [lgcstandards.com]

- 4. gliclazide impurity F | CAS 1076198-18-9 | LGC Standards [lgcstandards.com]

- 5. Gliclazide | C15H21N3O3S | CID 3475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. Gliclazide - LKT Labs [lktlabs.com]

- 8. Gliclazide [drugfuture.com]

- 9. One moment, please... [dergi.fabad.org.tr]

- 10. japsonline.com [japsonline.com]

- 11. researchtrend.net [researchtrend.net]

- 12. researchgate.net [researchgate.net]

- 13. saudijournals.com [saudijournals.com]

- 14. researchgate.net [researchgate.net]

Ortho-Gliclazide: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ortho-Gliclazide, a key isomer and known impurity of the widely used anti-diabetic drug, Gliclazide.[1][2][3] This document details a proposed synthetic pathway, experimental protocols, and analytical methodologies for the definitive identification and quantification of this compound. All quantitative data is presented in structured tables, and key workflows are visualized using Graphviz diagrams to ensure clarity and accessibility for technical professionals.

Introduction to Ortho-Gliclazide

Ortho-Gliclazide, chemically known as N-[[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-2-methylbenzenesulfonamide, is a positional isomer of the para-substituted Gliclazide.[1] It is often identified as "Gliclazide Impurity F" in pharmacopeial references.[3] Understanding its synthesis and characterization is crucial for the quality control and purity assessment of Gliclazide active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of ortho-Gliclazide

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Name | N-[[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-2-methylbenzenesulfonamide | [1][3] |

| Synonyms | ortho Gliclazide, Gliclazide Impurity F, 1-(3-Azabicyclo[3.3.0]oct-3-yl)-3-o-tolylsulphonylurea | [1][3] |

| CAS Number | 1076198-18-9 | [1][4] |

| Molecular Formula | C15H21N3O3S | [2][4] |

| Molecular Weight | 323.41 g/mol | [2][4] |

| Exact Mass | 323.13036271 Da |[3] |

Synthesis of ortho-Gliclazide

The synthesis of ortho-Gliclazide can be adapted from established methods for Gliclazide, primarily by substituting the para-substituted starting material with its ortho-isomer.[5][6] A prevalent and adaptable method involves a multi-step process culminating in the condensation of an ortho-toluenesulfonamide with a bicyclic amine derivative.[5]

Caption: Proposed synthesis workflow for ortho-Gliclazide.

This protocol is adapted from a common synthesis route for Gliclazide.[5][6]

Step 1: Preparation of N-amino-3-azabicyclo[3.3.0]octane This intermediate is prepared via the high-pressure hydrogenation of N-amino-1,2-cyclopentane dicarboximide.[5][6]

Step 2: Preparation of N-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-carbamoyl chloride

-

Into a 2L high-pressure reactor equipped with stirring, add N-amino-3-azabicyclo[3.3.0]octane (0.9 mol), dichloromethane (500g), and N,N-dimethylformamide (DMF) as a catalyst.[6]

-

Replace the air in the reactor with nitrogen.

-

Introduce phosgene (0.9 mol) and pressurize the reactor with nitrogen to approximately 0.3-1.0 MPa.[6]

-

Heat the reaction mixture to 40-50 °C for 2-5 hours.[6]

-

After completion, cool the reactor to room temperature and concentrate the filtrate to remove the solvent, yielding the carbamoyl chloride intermediate.[6]

Step 3: Condensation to form ortho-Gliclazide

-

In a suitable flask, dissolve the N-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-carbamoyl chloride intermediate and ortho-toluenesulfonamide in toluene.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture and remove the toluene under reduced pressure.

-

Add water to the residue and stir to precipitate the crude product.[7]

-

Filter the solid and recrystallize from a suitable solvent (e.g., ethyl acetate or ethanol) to yield pure ortho-Gliclazide.[7]

Characterization of ortho-Gliclazide

A combination of chromatographic and spectroscopic techniques is required for the unambiguous identification and characterization of ortho-Gliclazide.

Caption: Analytical workflow for ortho-Gliclazide characterization.

A validated Reverse Phase HPLC (RP-HPLC) method is essential for assessing the purity and quantifying ortho-Gliclazide.[5][8]

Table 2: Example RP-HPLC Method Parameters

| Parameter | Condition | Reference(s) |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | [8][9] |

| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (80:15:5, v/v/v) | [9] |

| Flow Rate | 1.0 - 1.2 mL/min | [8][9] |

| Detection | UV at 235 nm | [9][10] |

| Injection Volume | 20 µL | [8][9] |

| Temperature | Ambient | [8] |

| Expected Retention Time | Dependent on exact conditions, but distinct from para-Gliclazide. | |

Experimental Protocol: HPLC Analysis

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the specified volumes of HPLC-grade solvents. Filter through a 0.45 µm membrane filter and degas before use.[8]

-

Standard Solution: Accurately weigh about 10 mg of ortho-Gliclazide reference standard and dissolve in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask. Dilute further with the mobile phase to achieve a working concentration (e.g., 10-50 µg/mL).[8][9]

-

Sample Solution: Prepare the sample solution similarly to the standard solution.

-

Chromatography: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms. The purity is determined by comparing the peak area of ortho-Gliclazide to the total area of all peaks.

Spectroscopic methods provide structural confirmation of the synthesized compound.

Table 3: Expected Spectroscopic Data for ortho-Gliclazide

| Technique | Expected Data / Peaks | Interpretation | Reference(s) |

|---|---|---|---|

| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z ≈ 324.1 | Corresponds to the protonated molecule (C15H22N3O3S⁺). | [11][12] |

| Fragment at m/z ≈ 127.2 | Corresponds to the bicyclic amine moiety fragment. | [11] | |

| FTIR Spectroscopy (cm⁻¹) | ~3270 | N-H stretching (sulfonylurea group) | [13] |

| ~2950-2850 | C-H stretching (aliphatic) | [13] | |

| ~1710 | C=O stretching (urea carbonyl) | [13] |

| | ~1350 & ~1160 | Asymmetric and symmetric S=O stretching (sulfonamide) |[14] |

Experimental Protocols: Spectroscopy

-

Mass Spectrometry (LC-MS): The sample is analyzed using an LC system coupled to a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[11][15] The mass spectrum will confirm the molecular weight, and tandem MS (MS/MS) can be used to verify the fragmentation pattern.[11][12]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: An IR spectrum is obtained by preparing a KBr pellet containing a small amount of the sample. The spectrum is recorded, and the positions of the absorption bands are compared with expected values for the key functional groups to confirm the structure.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆). The ¹H NMR spectrum is expected to show a characteristic singlet for the ortho-methyl group on the benzene ring, distinct from the para-methyl signal in Gliclazide. The aromatic proton signals will also show a different splitting pattern consistent with an ortho-substituted ring. ¹³C NMR will confirm the total number of carbons and their chemical environments.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. N-[[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-2-methylbenzenesulfonamide | C15H21N3O3S | CID 46780435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 1076198-18-9 | LGC Standards [lgcstandards.com]

- 5. benchchem.com [benchchem.com]

- 6. CN106831536B - Preparation method of gliclazide synthesis process - Google Patents [patents.google.com]

- 7. Gliclazide synthesis - chemicalbook [chemicalbook.com]

- 8. japsonline.com [japsonline.com]

- 9. bepls.com [bepls.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. impactfactor.org [impactfactor.org]

- 12. ijpsonline.com [ijpsonline.com]

- 13. Preparation and Crystallographic Analysis of Gliclazide Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Liquid chromatography--mass spectrometry method for the determination of gliclazide in human plasma and application to a pharmacokinetic study of gliclazide sustained release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tsijournals.com [tsijournals.com]

Ortho-Gliclazide: Unraveling the Formation Mechanism of a Key Gliclazide Impurity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gliclazide, a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. The purity of the active pharmaceutical ingredient (API) is of paramount importance to ensure its safety and efficacy. One of the critical impurities encountered during the synthesis of Gliclazide is its ortho-isomer, ortho-Gliclazide. This technical guide provides a comprehensive overview of the formation mechanism of ortho-Gliclazide, detailing its origins from the initial raw materials and outlining the synthetic pathway that leads to its presence in the final drug substance. Furthermore, this document presents detailed experimental protocols for the synthesis of Gliclazide and the quantitative analysis of the ortho-Gliclazide impurity, supported by clearly structured data and visual diagrams to facilitate understanding.

Introduction

Gliclazide's therapeutic effect is primarily mediated through its interaction with the sulfonylurea receptor (SUR1) on pancreatic β-cells, which leads to the closure of ATP-sensitive potassium channels, membrane depolarization, calcium influx, and subsequent insulin secretion. The molecular structure of Gliclazide, N-(hexahydrocyclopenta[c]pyrrol-2(1H)-ylcarbamoyl)-4-methylbenzenesulfonamide, features a para-substituted toluenesulfonyl moiety. The presence of isomeric impurities, such as ortho-Gliclazide, where the methyl group is on the ortho position of the benzene ring, can potentially impact the drug's pharmacological profile and introduce safety concerns. Therefore, understanding and controlling the formation of ortho-Gliclazide is a critical aspect of Gliclazide's manufacturing process.

The Genesis of an Impurity: The Chlorosulfonation of Toluene

The primary origin of the ortho-Gliclazide impurity can be traced back to the synthesis of the key starting material, p-toluenesulfonyl chloride, or its derivatives like p-toluenesulfonamide and p-toluenesulfonylurea. The industrial synthesis of these compounds typically begins with the chlorosulfonation of toluene.

The methyl group on the toluene ring is an ortho-, para-directing group in electrophilic aromatic substitution reactions. Consequently, the reaction of toluene with a chlorosulfonating agent, such as chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂), yields a mixture of ortho-toluenesulfonyl chloride and para-toluenesulfonyl chloride.

While the para-isomer is the desired product for Gliclazide synthesis, the formation of the ortho-isomer is a competing reaction. The ratio of these isomers can be influenced by reaction conditions such as temperature and the specific reagents used. Incomplete separation of these isomers in subsequent purification steps leads to the presence of ortho-toluenesulfonyl chloride as an impurity in the p-toluenesulfonyl chloride raw material.

The Formation Pathway of ortho-Gliclazide

The ortho-toluenesulfonyl chloride impurity, if present in the starting material, will participate in the subsequent steps of the Gliclazide synthesis, leading to the formation of ortho-Gliclazide alongside the desired Gliclazide molecule. The general synthetic route for Gliclazide involves the reaction of a toluenesulfonyl derivative with a heterocyclic amine moiety.

The following diagram illustrates the parallel reaction pathways for the formation of Gliclazide and its ortho-isomer impurity.

As depicted, the presence of ortho-toluenesulfonamide, arising from the initial impurity, leads to the inevitable formation of ortho-Gliclazide during the final condensation step.

Experimental Protocols

Synthesis of Gliclazide

This protocol describes a common laboratory-scale synthesis of Gliclazide, which can be adapted for larger-scale production. It is crucial to use p-toluenesulfonamide with the lowest possible content of the ortho-isomer to minimize the formation of ortho-Gliclazide.

Materials:

-

p-Toluenesulfonamide

-

N-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl chloride

-

Toluene

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-toluenesulfonamide and N-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl chloride in a suitable molar ratio.

-

Add toluene as the solvent.

-

Heat the reaction mixture to reflux and maintain for a specified period (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude Gliclazide will precipitate out of the solution.

-

Collect the solid by filtration and wash with a small amount of cold toluene.

-

For further purification, recrystallize the crude product from a suitable solvent system, such as ethyl acetate.

-

Dry the purified Gliclazide under vacuum to a constant weight.

Quantitative Analysis of ortho-Gliclazide Impurity by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of ortho-Gliclazide in Gliclazide API. The following protocol is based on established methods for the analysis of Gliclazide and its related substances.

Instrumentation and Materials:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Gliclazide reference standard

-

ortho-Gliclazide reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or other suitable buffer components

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with a suitable buffer (e.g., phosphate buffer) in an isocratic or gradient elution mode. A common mobile phase composition is a mixture of acetonitrile and water. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 227 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C) |

Preparation of Solutions:

-

Standard Solution: Prepare a stock solution of ortho-Gliclazide reference standard in a suitable diluent (e.g., mobile phase). Prepare working standard solutions by diluting the stock solution to various concentrations to construct a calibration curve.

-

Sample Solution: Accurately weigh a known amount of the Gliclazide API sample and dissolve it in the diluent to a specific concentration.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions in increasing order of concentration to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the sample solution.

-

Identify the peaks of Gliclazide and ortho-Gliclazide based on their retention times, which should be confirmed by injecting the individual reference standards.

-

Calculate the concentration of ortho-Gliclazide in the sample using the calibration curve.

-

Express the amount of ortho-Gliclazide as a percentage of the Gliclazide content.

The following diagram illustrates the general workflow for the quantitative analysis of the ortho-Gliclazide impurity.

Data Presentation

The following table summarizes typical parameters for the HPLC analysis of Gliclazide and its impurities, including ortho-Gliclazide. The exact values may vary depending on the specific method and instrumentation used.

| Parameter | Typical Value |

| Retention Time of Gliclazide | ~ 8-12 min |

| Retention Time of ortho-Gliclazide | ~ 6-9 min (typically elutes before Gliclazide) |

| Limit of Detection (LOD) | ~ 0.01 µg/mL |

| Limit of Quantification (LOQ) | ~ 0.03 µg/mL |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98-102% |

| Precision (% RSD) | < 2.0% |

Conclusion

The formation of ortho-Gliclazide as an impurity in Gliclazide API is a direct consequence of the presence of ortho-toluenesulfonyl chloride in the starting materials. This impurity arises from the inherent lack of complete regioselectivity during the chlorosulfonation of toluene. Effective control of the ortho-Gliclazide impurity relies on the use of highly purified p-toluenesulfonyl derivatives and the implementation of robust analytical methods for its quantification. The information and protocols provided in this technical guide offer a comprehensive resource for researchers, scientists, and drug development professionals to understand, control, and analyze this critical impurity, thereby ensuring the quality and safety of Gliclazide.

ortho-Gliclazide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ortho-Gliclazide, a significant impurity and isomer of the widely used anti-diabetic drug, Gliclazide. This document outlines its chemical properties, synthesis, and analytical characterization, and details the relevant biological pathways.

Core Chemical and Physical Data

ortho-Gliclazide, also known as Gliclazide Impurity F, is a structural isomer of Gliclazide, differing in the position of the methyl group on the phenylsulfonyl moiety.[1][2] Its key identifiers and properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1076198-18-9 | [1][2] |

| Molecular Formula | C₁₅H₂₁N₃O₃S | [2] |

| Molecular Weight | 323.41 g/mol | [2][3] |

| Synonyms | Gliclazide Impurity F, Gliclazide ortho-Analog, 1-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-[(2-methylphenyl)sulphonyl]urea | [1] |

Synthesis Protocol

A common synthetic route for ortho-Gliclazide involves a two-step process starting from o-toluenesulfonamide. The following protocol is based on established chemical syntheses.[4]

Step 1: Synthesis of o-Toluene Sulfonylurea

-

In a suitable reaction vessel, combine urea and sodium hydroxide.

-

Heat the mixture gently until it becomes molten.

-

Slowly add o-toluenesulfonamide (48 g) to the molten mixture.

-

Maintain the reaction for 6 hours.

-

After completion, cool the reaction mixture and add water and hydrochloric acid to adjust the pH to 7.

-

Filter the resulting precipitate, drain, and dry under vacuum to yield o-toluene sulfonylurea. The expected yield is approximately 90%.

Step 2: Synthesis of ortho-Gliclazide

-

To a reaction flask, add the o-toluene sulfonylurea obtained in the previous step and an equimolar amount of azolidine hydrochloride in acetonitrile.

-

Reflux the mixture for 6 hours.

-

Cool the reaction mixture to allow the product to crystallize.

-

Filter the solid product. The expected yield is approximately 86%.

-

Recrystallize the product from methanol to obtain purified ortho-Gliclazide.

Analytical Methodology: Quantification by RP-HPLC

A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is suitable for the quantification of ortho-Gliclazide, often as part of a broader analysis of Gliclazide and its related substances. The following outlines a typical analytical protocol.

Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., phosphate buffer) is commonly used. A typical composition could be Acetonitrile:Phosphate Buffer (pH adjusted) in a 35:65 v/v ratio.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at approximately 229 nm

-

Injection Volume: 20 µL

-

Run Time: Approximately 7-10 minutes

Method Validation Parameters:

The method should be validated according to ICH guidelines, assessing parameters such as:

-

Linearity: A typical range for Gliclazide and its impurities is 0-60 µg/mL.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): For Gliclazide Impurity F (ortho-Gliclazide), the LOD and LOQ have been reported to be 0.003% and 0.01% respectively, relative to the Gliclazide concentration.[5]

-

Accuracy, Precision, and Specificity: These parameters should be established through appropriate recovery studies, repeatability, and peak purity analysis.

Biological Context: Signaling Pathway

As an isomer of Gliclazide, ortho-Gliclazide is expected to interact with the same biological targets. Gliclazide is a second-generation sulfonylurea that stimulates insulin secretion from pancreatic β-cells.[6][7]

The primary mechanism of action involves the binding of Gliclazide to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the pancreatic β-cell membrane.[6][7] This binding inhibits the channel, leading to membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, causing an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, resulting in insulin release.[6]

References

- 1. Gliclazide EP Impurity F | 1076198-18-9 | SynZeal [synzeal.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Gliclazide impurity F | 1076198-18-9 | FG176106 [biosynth.com]

- 4. Gliclazide impurity F: N-[(perhydrocyclopenta[c]pyrrol-2-yl)aminocarbonyl]-o-toluenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Gliclazide? [synapse.patsnap.com]

- 7. japsonline.com [japsonline.com]

ortho-Gliclazide Reference Standard: A Technical Guide to Availability and Qualification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the availability and analytical qualification of the ortho-Gliclazide reference standard. ortho-Gliclazide, identified as Gliclazide Impurity F in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP), is a critical component in the quality control of the widely used anti-diabetic drug, Gliclazide. Its availability as a certified reference material is essential for accurate impurity profiling and ensuring the safety and efficacy of the final drug product.

Availability of ortho-Gliclazide Reference Standard

The ortho-Gliclazide reference standard, with the CAS Number 1076198-18-9 , is available from several reputable suppliers of pharmaceutical reference standards. It is often listed under various synonyms, including Gliclazide Impurity F, Gliclazide EP Impurity F, Gliclazide BP Impurity F, and Gliclazide ortho-Analog.[1]

Key suppliers for this reference standard include:

-

LGC Standards : Offers ortho-Gliclazide for pharmaceutical analytical testing.[2]

-

SynZeal : Supplies Gliclazide EP Impurity F with a Certificate of Analysis (COA) and other analytical data.[1]

-

Simson Pharma Limited : Provides Gliclazide EP Impurity F accompanied by a Certificate of Analysis.

-

Clearsynth : Offers Glicazide Impurity F and specifies a purity of not less than 90% by HPLC.

-

Veeprho : Supplies Gliclazide EP Impurity F that meets USP, EMA, JP, and BP regulatory requirements.[3]

-

Santa Cruz Biotechnology : Provides ortho-Gliclazide (Gliclazide Impurity).[4]

-

Sigma-Aldrich (Merck) : Offers Gliclazide impurity F as a European Pharmacopoeia (EP) and British Pharmacopoeia (BP) reference standard.[5][6]

-

Pharmaffiliates : Sells Gliclazide - Impurity F (Freebase).

These suppliers typically provide the reference standard with a comprehensive Certificate of Analysis, ensuring its suitability for regulatory submissions and quality control testing.

Quantitative Data Summary

The following tables summarize the typical quantitative data provided with an ortho-Gliclazide reference standard. This information is generally found on the Certificate of Analysis.

Table 1: General Information

| Parameter | Typical Specification |

| Product Name | ortho-Gliclazide / Gliclazide Impurity F |

| CAS Number | 1076198-18-9 |

| Molecular Formula | C₁₅H₂₁N₃O₃S |

| Molecular Weight | 323.41 g/mol |

| Appearance | White to off-white solid |

Table 2: Purity and Impurity Profile

| Test | Method | Typical Specification |

| Purity | HPLC | ≥ 98.0% |

| Individual Impurities | HPLC | ≤ 0.5% |

| Total Impurities | HPLC | ≤ 1.0% |

| Loss on Drying | Gravimetry | ≤ 0.5% |

| Residue on Ignition | Gravimetry | ≤ 0.1% |

Table 3: Storage and Handling

| Parameter | Recommendation |

| Storage Temperature | 2-8°C, protected from light |

| Shipping Conditions | Ambient |

Experimental Protocols

The qualification of an ortho-Gliclazide reference standard involves a series of analytical tests to confirm its identity, purity, and potency. The following are detailed methodologies for key experiments.

Identification by Infrared (IR) Spectrophotometry

-

Objective : To confirm the identity of the ortho-Gliclazide reference standard by comparing its infrared spectrum with that of a known reference spectrum or with the spectrum of a well-characterized material.

-

Methodology :

-

Prepare the sample as a potassium bromide (KBr) disc.

-

Record the infrared spectrum from approximately 4000 cm⁻¹ to 400 cm⁻¹.

-

The spectrum obtained should be concordant with the reference spectrum.

-

Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Objective : To determine the purity of the ortho-Gliclazide reference standard and to quantify any impurities present. The following method is based on a published analytical procedure for Gliclazide and its related substances.[7][8]

-

Methodology :

-

Chromatographic System :

-

Procedure :

-

Standard Solution Preparation : Prepare a standard solution of the ortho-Gliclazide reference standard in the mobile phase at a known concentration.

-

Sample Solution Preparation : Prepare a solution of the test sample in the mobile phase at the same concentration as the standard solution.

-

Chromatography : Inject the standard and sample solutions into the chromatograph and record the chromatograms.

-

Calculation : Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram. The percentage of any impurities can be determined by area normalization.

-

-

Loss on Drying

-

Objective : To determine the percentage of volatile matter (e.g., water) in the reference standard.

-

Methodology :

-

Accurately weigh a sample of the reference standard.

-

Dry the sample in a vacuum oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 4 hours).

-

Cool the sample in a desiccator and re-weigh.

-

Calculate the percentage loss in weight.

-

Residue on Ignition

-

Objective : To measure the amount of residual substance not volatilized from a sample when the sample is ignited in the presence of sulfuric acid.

-

Methodology :

-

Accurately weigh a sample of the reference standard into a crucible.

-

Moisten the sample with a small amount of sulfuric acid.

-

Heat gently until the substance is thoroughly charred.

-

Cool, then moisten the residue with more sulfuric acid.

-

Heat at 800 ± 25°C until all black particles have disappeared.

-

Cool in a desiccator, weigh, and calculate the percentage of residue.

-

Visualizations

The following diagrams illustrate the logical workflow for sourcing and qualifying an ortho-Gliclazide reference standard.

Caption: Workflow for sourcing the ortho-Gliclazide reference standard.

Caption: Experimental workflow for the qualification of the ortho-Gliclazide reference standard.

References

- 1. Gliclazide EP Impurity F | 1076198-18-9 | SynZeal [synzeal.com]

- 2. ortho Gliclazide | CAS 1076198-18-9 | LGC Standards [lgcstandards.com]

- 3. veeprho.com [veeprho.com]

- 4. scbt.com [scbt.com]

- 5. 格列齐特杂质F European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 6. Gliclazide Impurity F, British Pharmacopoeia (BP) Reference Standard, MilliporeSigma™ Supelco™ | Fisher Scientific [fishersci.ca]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

The Pharmacological Relevance of Ortho-Gliclazide Impurity: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gliclazide, a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. As with any synthesized pharmaceutical product, the presence of impurities is inevitable and requires rigorous control to ensure safety and efficacy. This technical guide focuses on a specific process-related impurity, ortho-Gliclazide (Gliclazide Impurity F), providing a comprehensive overview of its origin and outlining the experimental framework for assessing its pharmacological relevance. Due to the limited publicly available data on the specific biological activity of this impurity, this document serves as a practical guide for researchers to design and execute studies to determine its potential hypoglycemic effects, toxicity, and overall impact on drug safety.

Introduction to Ortho-Gliclazide Impurity

Ortho-Gliclazide, chemically known as N-[(perhydrocyclopenta[c]pyrrol-2-yl)aminocarbonyl]-o-toluenesulfonamide, is a structural isomer of Gliclazide.[1][2] It is identified as Gliclazide Impurity F in the European Pharmacopoeia.[1][2][3] This impurity is not a metabolite but a process-related impurity that arises during the synthesis of the Gliclazide active pharmaceutical ingredient (API). Its formation is primarily due to the presence of an ortho-isomer in the starting material, o-toluenesulfonamide, which reacts alongside the para-isomer to produce the corresponding impurity.[1]

Regulatory bodies like the U.S. FDA and EMA have stringent guidelines for the control of impurities in drug substances and products to ensure their safety and quality.[4] Therefore, understanding the potential pharmacological activity and toxicity of impurities such as ortho-Gliclazide is of paramount importance.

Table 1: Chemical and Physical Properties of Ortho-Gliclazide (Gliclazide Impurity F)

| Property | Value | Reference |

| Chemical Name | N-[(perhydrocyclopenta[c]pyrrol-2-yl)aminocarbonyl]-o-toluenesulfonamide | [1][2] |

| Synonyms | Gliclazide Impurity F, Gliclazide ortho-Analog | [3] |

| CAS Number | 1076198-18-9 | [3][5] |

| Molecular Formula | C15H21N3O3S | [1][6] |

| Molecular Weight | 323.41 g/mol | [6] |

Gliclazide's Mechanism of Action and Signaling Pathway

To understand the potential pharmacological relevance of ortho-Gliclazide, it is essential to first comprehend the mechanism of action of the parent drug, Gliclazide. Gliclazide exerts its hypoglycemic effect primarily by stimulating insulin secretion from the pancreatic β-cells.[7][8][9] This action is mediated through its binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in the β-cell membrane.[7][9]

The binding of Gliclazide to SUR1 inhibits the KATP channel, leading to a decrease in potassium efflux and subsequent depolarization of the cell membrane. This depolarization opens voltage-gated calcium channels, causing an influx of calcium ions. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules, resulting in increased insulin release into the bloodstream.[7]

Given the structural similarity between Gliclazide and its ortho-isomer, it is plausible that ortho-Gliclazide could also interact with the SUR1 receptor, either as an agonist, antagonist, or partial agonist, thereby potentially affecting insulin secretion.

Experimental Protocols for Assessing Pharmacological Relevance

The following sections detail experimental protocols that can be employed to evaluate the pharmacological relevance of ortho-Gliclazide impurity.

In Vitro Assays

This assay determines the affinity of ortho-Gliclazide for the SUR1 receptor. A competitive binding assay using a radiolabeled sulfonylurea (e.g., [3H]Glibenclamide) is a standard method.

Experimental Protocol:

-

Membrane Preparation:

-

Culture a suitable cell line (e.g., HEK293 cells) stably expressing the SUR1 receptor and the Kir6.2 subunit of the KATP channel.

-

Harvest the cells and homogenize them in an ice-cold lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

In a 96-well plate, set up reactions in triplicate containing:

-

Total Binding: Cell membranes + [3H]Glibenclamide.

-

Non-specific Binding: Cell membranes + [3H]Glibenclamide + a high concentration of unlabeled Gliclazide.

-

Competition: Cell membranes + [3H]Glibenclamide + varying concentrations of ortho-Gliclazide.

-

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the ortho-Gliclazide concentration.

-

Determine the IC50 (half-maximal inhibitory concentration) value from the resulting sigmoid curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

-

Table 2: Materials for SUR1 Receptor Binding Assay

| Material | Description |

| Cell Line | HEK293 cells stably expressing SUR1 and Kir6.2 |

| Radioligand | [3H]Glibenclamide |

| Test Compound | Ortho-Gliclazide impurity |

| Positive Control | Unlabeled Gliclazide |

| Buffers | Lysis buffer, Assay buffer, Wash buffer |

| Equipment | Homogenizer, High-speed centrifuge, 96-well plates, Filtration apparatus, Liquid scintillation counter |

This assay measures the effect of ortho-Gliclazide on insulin secretion from pancreatic β-cell lines (e.g., MIN6, INS-1) or isolated pancreatic islets.

Experimental Protocol:

-

Cell/Islet Culture:

-

Culture pancreatic β-cell lines or isolate pancreatic islets from rodents.

-

Plate the cells or islets in multi-well plates.

-

-

Insulin Secretion Assay:

-

Pre-incubate the cells/islets in a low-glucose buffer.

-

Replace the buffer with solutions containing low glucose, high glucose, high glucose + Gliclazide (positive control), and high glucose + varying concentrations of ortho-Gliclazide.

-

Incubate for a defined period (e.g., 1-2 hours).

-

Collect the supernatant.

-

-

Insulin Quantification:

-

Measure the insulin concentration in the collected supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).

-

-

Data Analysis:

-

Normalize the insulin secretion to the total protein content or DNA content of the cells/islets.

-

Compare the insulin secretion in the presence of ortho-Gliclazide to the control groups.

-

These assays are crucial for assessing the potential toxicity of the impurity.

Experimental Protocol (MTT Assay):

-

Cell Culture:

-

Seed a suitable cell line (e.g., HepG2 for hepatotoxicity, or the pancreatic β-cell line used in the secretion assay) in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with varying concentrations of ortho-Gliclazide for 24-72 hours. Include a vehicle control and a positive control for cytotoxicity.

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Other cytotoxicity assays such as LDH release assay (for membrane integrity) or Trypan Blue exclusion assay can also be performed.[10][11]

In Vivo Models

In vivo studies are essential to understand the overall physiological effect of the ortho-Gliclazide impurity.

Experimental Protocol (Oral Glucose Tolerance Test in a Diabetic Rodent Model):

-

Induction of Diabetes:

-

Induce type 2 diabetes in rats or mice using a high-fat diet followed by a low dose of streptozotocin (STZ), or by using genetic models like db/db mice.

-

-

Animal Grouping and Dosing:

-

Divide the diabetic animals into several groups:

-

Vehicle control

-

Gliclazide (positive control)

-

Different doses of ortho-Gliclazide

-

-

Administer the respective treatments orally.

-

-

Oral Glucose Tolerance Test (OGTT):

-

After a fasting period, administer an oral glucose load to all animals.

-

Collect blood samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Measure the blood glucose levels.

-

-

Data Analysis:

-

Plot the blood glucose concentration over time for each group.

-

Calculate the area under the curve (AUC) for the glucose excursion.

-

Compare the AUC values of the ortho-Gliclazide treated groups with the control groups to assess its effect on glucose tolerance.

-

Table 3: Parameters for In Vivo Hypoglycemic Activity Assessment

| Parameter | Method | Purpose |

| Fasting Blood Glucose | Glucometer | To assess the baseline glycemic control. |

| Oral Glucose Tolerance Test (OGTT) | Serial blood glucose measurements after a glucose load | To evaluate the body's ability to clear glucose from the bloodstream. |

| Plasma Insulin Levels | ELISA or RIA | To determine if the impurity affects insulin secretion in vivo. |

| Long-term Glycemic Control (HbA1c) | HPLC or immunoassay | To assess the effect on long-term glycemic control in chronic studies. |

Potential Pharmacological Scenarios and Their Implications

Based on the outcomes of the proposed experimental studies, several scenarios regarding the pharmacological relevance of ortho-Gliclazide can be envisaged:

-

Scenario 1: No Significant Biological Activity: If ortho-Gliclazide shows negligible binding to the SUR1 receptor, does not affect insulin secretion, and has low cytotoxicity, its pharmacological relevance would be minimal. In this case, its control would be based on standard regulatory guidelines for non-pharmacologically active impurities.

-

Scenario 2: Agonistic Activity: If the impurity demonstrates significant binding to the SUR1 receptor and stimulates insulin secretion, it would be considered a pharmacologically active impurity. This could potentially contribute to the overall hypoglycemic effect of the drug product. However, it could also increase the risk of hypoglycemia, especially if its potency is high.[12] The presence of such an impurity would need to be strictly controlled.

-

Scenario 3: Antagonistic Activity: If ortho-Gliclazide binds to the SUR1 receptor but inhibits Gliclazide-induced insulin secretion, it could reduce the therapeutic efficacy of the drug. This would necessitate very low limits for this impurity in the final product.

-

Scenario 4: Significant Toxicity: If the impurity exhibits significant cytotoxicity at concentrations that could be present in the drug product, it would pose a direct safety risk. This would be a critical finding and would likely lead to a re-evaluation of the manufacturing process to minimize its formation.

Conclusion

While ortho-Gliclazide is a known and characterized impurity of Gliclazide, its specific pharmacological relevance remains largely unexplored in publicly available literature. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the biological activity and potential toxicity of this impurity. By employing the detailed in vitro and in vivo experimental protocols outlined herein, a clear understanding of the pharmacological profile of ortho-Gliclazide can be established. This knowledge is crucial for ensuring the safety, efficacy, and quality of Gliclazide drug products, in line with the stringent requirements of regulatory authorities. The proactive investigation of such impurities is a cornerstone of modern pharmaceutical development and risk management.

References

- 1. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gliclazide impurity F: N-[(perhydrocyclopenta[c]pyrrol-2-yl)aminocarbonyl]-o-toluenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inotiv.com [inotiv.com]

- 4. benchchem.com [benchchem.com]

- 5. In- vitro and in-vivo screening of Hypoglycemics. | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. Gliclazide - Wikipedia [en.wikipedia.org]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. japsonline.com [japsonline.com]

- 10. kosheeka.com [kosheeka.com]

- 11. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. litfl.com [litfl.com]

Navigating the Solubility Landscape of Gliclazide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the solubility of the anti-diabetic drug Gliclazide in various organic solvents. Understanding the solubility of an active pharmaceutical ingredient (API) is a critical factor in drug development, influencing formulation strategies, bioavailability, and manufacturing processes. This document consolidates available quantitative data, details experimental methodologies, and presents a logical workflow for solubility determination to aid researchers in their formulation and development efforts.

Quantitative Solubility of Gliclazide

The solubility of Gliclazide has been experimentally determined in a range of organic solvents. The following table summarizes the mole fraction solubility (x_1) of Gliclazide at various temperatures. These values are crucial for selecting appropriate solvents for crystallization, formulation, and analytical method development.

| Solvent | Temperature (K) | Mole Fraction Solubility (10^3 * x_1) |

| N,N-Dimethylacetamide (DMA) | 278.15 | 11.25 |

| 283.15 | 12.89 | |

| 288.15 | 14.78 | |

| 293.15 | 16.96 | |

| 298.15 | 19.49 | |

| 303.15 | 22.41 | |

| 308.15 | 25.80 | |

| 313.15 | 29.74 | |

| 318.15 | 34.34 | |

| 323.15 | 39.71 | |

| Dimethyl Sulfoxide (DMSO) | 278.15 | 10.03 |

| 283.15 | 11.66 | |

| 288.15 | 13.55 | |

| 293.15 | 15.75 | |

| 298.15 | 18.31 | |

| 303.15 | 21.29 | |

| 308.15 | 24.76 | |

| 313.15 | 28.80 | |

| 318.15 | 33.52 | |

| 323.15 | 39.04 | |

| 1,2-Dichloroethane | 278.15 | 2.53 |

| 283.15 | 2.89 | |

| 288.15 | 3.30 | |

| 293.15 | 3.78 | |

| 298.15 | 4.34 | |

| 303.15 | 5.00 | |

| 308.15 | 5.76 | |

| 313.15 | 6.65 | |

| 318.15 | 7.69 | |

| 323.15 | 8.89 | |

| 1,4-Dioxane | 278.15 | 2.15 |

| 283.15 | 2.45 | |

| 288.15 | 2.80 | |

| 293.15 | 3.20 | |

| 298.15 | 3.66 | |

| 303.15 | 4.19 | |

| 308.15 | 4.80 | |

| 313.15 | 5.50 | |

| 318.15 | 6.30 | |

| 323.15 | 7.22 | |

| 2-Butanone | 278.15 | 1.15 |

| 283.15 | 1.33 | |

| 288.15 | 1.54 | |

| 293.15 | 1.78 | |

| 298.15 | 2.06 | |

| 303.15 | 2.39 | |

| 308.15 | 2.77 | |

| 313.15 | 3.22 | |

| 318.15 | 3.74 | |

| 323.15 | 4.34 | |

| 2-Methoxyethanol | 278.15 | 1.09 |

| 283.15 | 1.25 | |

| 288.15 | 1.44 | |

| 293.15 | 1.66 | |

| 298.15 | 1.91 | |

| 303.15 | 2.20 | |

| 308.15 | 2.54 | |

| 313.15 | 2.93 | |

| 318.15 | 3.38 | |

| 323.15 | 3.90 | |

| n-Propyl Acetate | 278.15 | 0.69 |

| 283.15 | 0.80 | |

| 288.15 | 0.93 | |

| 293.15 | 1.08 | |

| 298.15 | 1.25 | |

| 303.15 | 1.45 | |

| 308.15 | 1.68 | |

| 313.15 | 1.95 | |

| 318.15 | 2.26 | |

| 323.15 | 2.62 | |

| n-Butyl Acetate | 278.15 | 0.58 |

| 283.15 | 0.67 | |

| 288.15 | 0.78 | |

| 293.15 | 0.90 | |

| 298.15 | 1.05 | |

| 303.15 | 1.22 | |

| 308.15 | 1.41 | |

| 313.15 | 1.64 | |

| 318.15 | 1.90 | |

| 323.15 | 2.20 | |

| Pentyl Acetate | 278.15 | 0.50 |

| 283.15 | 0.58 | |

| 288.15 | 0.67 | |

| 293.15 | 0.78 | |

| 298.15 | 0.91 | |

| 303.15 | 1.05 | |

| 308.15 | 1.22 | |

| 313.15 | 1.42 | |

| 318.15 | 1.65 | |

| 323.15 | 1.91 | |

| Isopropyl Acetate | 278.15 | 0.46 |

| 283.15 | 0.54 | |

| 288.15 | 0.63 | |

| 293.15 | 0.73 | |

| 298.15 | 0.85 | |

| 303.15 | 0.99 | |

| 308.15 | 1.15 | |

| 313.15 | 1.34 | |

| 318.15 | 1.56 | |

| 323.15 | 1.81 |

Data sourced from a study on the solid-liquid equilibrium of Gliclazide.[1]

In addition to the extensive data above, other sources provide qualitative and semi-quantitative solubility information:

-

Gliclazide is soluble in DMSO and dimethyl formamide at approximately 20 mg/mL.[2]

-

Gliclazide is freely soluble in methylene chloride , sparingly soluble in acetone , and slightly soluble in ethanol .[3] It is also freely soluble in chloroform .[4]

Experimental Protocols for Solubility Determination

The determination of drug solubility is a fundamental experimental procedure. Below are outlines of common methods employed in the cited literature.

Gravimetric Method

This is a classical and widely used method for determining the equilibrium solubility of a compound in a solvent.

Apparatus and Materials:

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Analytical balance (precision of ±0.1 mg)

-

Filtration unit (e.g., syringe filters)

-

Drying oven

Procedure:

-

An excess amount of Gliclazide is added to a known mass of the selected organic solvent in the jacketed glass vessel.

-

The mixture is continuously stirred at a constant temperature, maintained by the thermostatic water bath.

-

The suspension is stirred for a sufficient time to ensure solid-liquid equilibrium is reached (preliminary experiments can determine this timeframe).

-

Once equilibrium is achieved, stirring is stopped to allow the undissolved solid to settle.

-

A sample of the supernatant is withdrawn, filtered to remove any solid particles, and weighed.

-

The weighed sample is then dried in an oven at a suitable temperature until a constant weight is achieved.

-

The mass of the dissolved Gliclazide is determined by subtracting the mass of the solvent from the initial mass of the solution.

-

The mole fraction solubility is then calculated based on the masses and molar masses of the solute and solvent.

Phase Solubility Study

This method is often used to investigate the effect of complexing agents or co-solvents on the solubility of a drug.

Apparatus and Materials:

-

Glass-stoppered flasks

-

Shaker bath with temperature control

-

UV-Vis Spectrophotometer

-

Filter paper

Procedure:

-

A constant, excess amount of Gliclazide is added to a series of flasks containing a fixed volume of the solvent system (e.g., solutions of a polymer in a solvent at increasing concentrations).[6]

-

The flasks are sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25 ± 0.5°C).[6]

-

The flasks are shaken for an extended period (e.g., 72 hours) to reach equilibrium.[6]

-

After equilibration, the solutions are filtered to remove the undissolved drug.[6]

-

The filtrate is then suitably diluted, and the concentration of dissolved Gliclazide is determined using a UV-Vis spectrophotometer at a specific wavelength (e.g., 226 nm).[6]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility, applicable to methods like the gravimetric approach.

Caption: A generalized workflow for determining the solubility of Gliclazide.

This guide provides a foundational understanding of Gliclazide's solubility in organic solvents, offering valuable data and methodological insights for pharmaceutical scientists. The provided information can aid in the rational design of dosage forms and the optimization of manufacturing processes for this important therapeutic agent.

References

The Genesis of Gliclazide Impurity F: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the origins of Gliclazide Impurity F, a known impurity in the widely used anti-diabetic drug, Gliclazide. Understanding the formation pathways of such impurities is critical for ensuring the safety, efficacy, and quality of the final drug product. This document provides a comprehensive overview of the synthetic origins of Gliclazide Impurity F, supported by experimental methodologies and data, to aid in its control and analysis.

Unveiling Gliclazide Impurity F

Gliclazide Impurity F is identified as the ortho-isomer of Gliclazide.[1][2] Its systematic name is N-[(perhydrocyclopenta[c]pyrrol-2-yl)aminocarbonyl]-o-toluenesulfonamide.[1] The key structural difference between Gliclazide and Impurity F lies in the position of the methyl group on the phenylsulfonyl moiety; in Gliclazide, it is at the para (4) position, while in Impurity F, it is at the ortho (2) position.[1] This seemingly minor structural variance has significant implications for the purification and quality control of Gliclazide.

The Synthetic Origin of Impurity F

The primary source of Gliclazide Impurity F is not from the degradation of the Gliclazide molecule itself, but rather it is a process-related impurity.[1] Its formation is intrinsically linked to the presence of an isomeric impurity in the starting materials used for Gliclazide synthesis.

The synthesis of Gliclazide typically involves the reaction of a p-toluenesulfonylurea derivative with 3-azabicyclo[3.3.0]octane (also known as hexahydrocyclopenta[c]pyrrole). A crucial starting material for the sulfonylurea portion is p-toluenesulfonamide. However, commercial-grade p-toluenesulfonamide can contain its ortho-isomer, o-toluenesulfonamide, as an impurity.[1] This isomeric contaminant follows the same reaction pathway as its para-isomer, ultimately leading to the formation of Gliclazide Impurity F alongside the active pharmaceutical ingredient (API).

The logical relationship for the formation of Gliclazide and Impurity F is illustrated in the following diagram:

Experimental Protocols

Synthesis of Gliclazide Impurity F

A representative synthesis of Gliclazide Impurity F can be achieved by reacting o-toluenesulfonylurea with azolidine hydrochloride (a salt of 3-azabicyclo[3.3.0]octane).[1] The following is a generalized laboratory-scale protocol based on reported methods.

Materials:

-

o-Toluenesulfonylurea

-

Azolidine hydrochloride

-

Acetonitrile

-

Methanol (for recrystallization)

Procedure:

-

A mixture of o-toluenesulfonylurea and an equimolar amount of azolidine hydrochloride is suspended in acetonitrile.

-

The mixture is heated to reflux and maintained at this temperature for approximately 6 hours.

-

After the reaction is complete, the mixture is allowed to cool to room temperature.

-

The precipitated product is collected by filtration.

-

The crude product can be further purified by recrystallization from methanol to yield Gliclazide Impurity F.

Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used and recommended method for the analysis of Gliclazide and its impurities.[3]

The following workflow outlines the general steps for the analysis of Gliclazide and the detection of Impurity F.

References

Preliminary Toxicological Assessment of ortho-Gliclazide: A Technical Guide

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is a synthesis of publicly available data and should not be considered a complete or definitive toxicological profile. ortho-Gliclazide is identified as Gliclazide Impurity F, and specific toxicological data for this isomer is limited. Therefore, this assessment relies heavily on data from the parent compound, Gliclazide, as a surrogate, a fact that should be considered when interpreting the findings.

Introduction

Gliclazide is a second-generation sulfonylurea oral hypoglycemic agent widely used in the management of non-insulin-dependent diabetes mellitus. Its mechanism of action primarily involves the stimulation of insulin secretion from pancreatic β-cells. ortho-Gliclazide, also known as Gliclazide Impurity F, is a known process impurity generated during the synthesis of Gliclazide. Due to its potential presence in the final drug product, an understanding of its toxicological profile is essential for risk assessment. This technical guide provides a preliminary toxicological assessment of ortho-Gliclazide, drawing upon available data for the impurity and a more extensive dataset for the parent compound, Gliclazide.

Toxicological Profile of ortho-Gliclazide (Gliclazide Impurity F)

Hazard Identification:

Based on the available Safety Data Sheet, ortho-Gliclazide is classified with the following hazards:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

Suspected of damaging fertility or the unborn child.

-

May cause harm to breast-fed children.

It is important to note that the SDS also states that for acute toxicity, germ cell mutagenicity, and carcinogenicity, the classification criteria are not met based on the available data. No numerical measures of toxicity, such as an LD50 (Lethal Dose, 50%), have been identified.

Toxicological Profile of Gliclazide (Surrogate Data)

Given the limited data on ortho-Gliclazide, the toxicological profile of the parent drug, Gliclazide, is presented here as a surrogate to provide a broader understanding of the potential toxicities associated with this class of compounds.

Acute Toxicity

Gliclazide exhibits a low order of acute toxicity in animal studies. The primary symptom of acute overdose is hypoglycemia.

| Species | Route of Administration | LD50 (mg/kg) |

| Mouse | Oral | > 3000 |

| Rat | Oral | > 3000 |

| Dog | Oral | > 3000 |

| Guinea Pig | Oral | > 2000 |

Repeated-Dose Toxicity

Sub-chronic toxicity studies have been conducted on Gliclazide. In a study on dogs, the maximum tolerated daily dose was established to be between 150 and 200 mg/kg.

Genotoxicity

Gliclazide has been evaluated for its genotoxic potential in a battery of tests and has not been found to be mutagenic.

| Test System | Result |

| Ames Test (Gene Mutation) | Negative |

| In vitro Chromosomal Aberration (Human Lymphocytes) | Negative |

| In vivo Micronucleus Test (Mouse) | Negative |

Carcinogenicity

Long-term carcinogenicity studies in animals have not revealed any evidence of a carcinogenic potential for Gliclazide. Furthermore, extensive clinical use over many years has not raised suspicions of carcinogenicity in humans.

Reproductive and Developmental Toxicity

Studies on fertility and reproduction in animals treated with Gliclazide have shown no abnormalities in the first-generation offspring. However, like other sulfonylureas, Gliclazide is contraindicated during pregnancy and breastfeeding. Uncontrolled diabetes during pregnancy is associated with a higher incidence of congenital abnormalities and perinatal mortality, and insulin is the recommended treatment.

Experimental Protocols

Detailed proprietary experimental protocols for the toxicological assessment of Gliclazide and its impurities are not publicly available. However, the methodologies likely followed established international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

In Vivo Micronucleus Test (General Protocol based on OECD 474)

This test assesses the ability of a substance to induce chromosomal damage.

-

Test System: Laboratory mice are typically used.

-

Administration: The test substance (Gliclazide) is administered to the animals, usually via oral gavage, at various dose levels. A positive control (a known mutagen) and a negative control (vehicle) are also included.

-

Dosing Regimen: Animals are typically dosed once or twice.

-

Sample Collection: Bone marrow is collected from the femurs at appropriate time points after the last administration (e.g., 24 and 48 hours).

-

Slide Preparation: Bone marrow cells are flushed, smeared onto microscope slides, and stained.

-

Analysis: Polychromatic erythrocytes (immature red blood cells) are scored for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes. At least 2000 cells per animal are typically scored.

-

Data Evaluation: The frequency of micronucleated polychromatic erythrocytes is compared between the treated and control groups.

Reproduction/Developmental Toxicity Screening Test (General Protocol based on OECD 421)

This test provides an initial assessment of potential effects on male and female reproductive performance and on the development of offspring.

-

Test System: Rats are commonly used.

-

Administration: The test substance is administered daily to both males and females, typically via oral gavage.

-

Dosing Period: Males are dosed for a period before mating, during mating, and until sacrifice. Females are dosed before mating, during mating, throughout gestation, and lactation.

-

Mating: Animals are paired for mating.

-

Observations: Clinical signs, body weight, and food consumption are monitored. Reproductive parameters such as fertility, gestation length, and litter size are recorded. Offspring are observed for viability, growth, and development.

-

Necropsy: Parent animals and offspring are subjected to a gross necropsy. Reproductive organs and other target tissues are examined histopathologically.

-

Data Evaluation: Reproductive and developmental endpoints are compared between treated and control groups.

Signaling Pathways

Gliclazide has been shown to exert effects beyond its primary insulin secretagogue action, some of which may be related to its antioxidant properties and its influence on intracellular signaling pathways. Studies have implicated the involvement of Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) in the cellular effects of Gliclazide.

In the context of diabetic complications, hyperglycemia can lead to the production of advanced glycation end products (AGEs) and reactive oxygen species (ROS). These can activate signaling cascades involving PKC and MAPK, which in turn can activate the transcription factor NF-κB. NF-κB activation leads to the expression of pro-inflammatory and pro-fibrotic genes, contributing to tissue damage. Gliclazide, through its antioxidant properties, may inhibit the activation of these pathways, thereby providing a protective effect.

Conclusion

The preliminary toxicological assessment of ortho-Gliclazide is constrained by the limited availability of specific data for this impurity. The available hazard classifications suggest potential for irritation, and reproductive and developmental toxicity, although these are not substantiated by quantitative data or detailed studies.

As a surrogate, the extensive toxicological data for Gliclazide indicates a low potential for acute toxicity, genotoxicity, and carcinogenicity. The primary adverse effect of Gliclazide is hypoglycemia, which is related to its pharmacological action. While reproductive studies in animals have not shown direct adverse effects on offspring, its use in pregnancy is contraindicated.

Further studies are warranted to definitively characterize the toxicological profile of ortho-Gliclazide and to establish a scientifically robust risk assessment for its presence as an impurity in Gliclazide drug products. The information on Gliclazide's interaction with intracellular signaling pathways suggests a potential for beneficial pleiotropic effects, which may also be relevant to the overall safety profile of the drug and its impurities.

Methodological & Application

Application Note: A Validated RP-HPLC Method for the Determination of ortho-Gliclazide

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a precise, accurate, and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of ortho-Gliclazide, a known impurity and related substance of the anti-diabetic drug Gliclazide. The developed isocratic method utilizes a C18 stationary phase and a UV detector for the determination of ortho-Gliclazide in bulk drug substances. This method is suitable for quality control and stability testing in pharmaceutical development and manufacturing.

Introduction

Gliclazide is a second-generation sulfonylurea oral hypoglycemic agent used in the treatment of non-insulin-dependent diabetes mellitus (NIDDM).[1] Ortho-Gliclazide, chemically known as 1-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-[(2-methylphenyl)sulphonyl]urea, is a potential process-related impurity in the synthesis of Gliclazide.[2] Rigorous analytical monitoring of such impurities is crucial to ensure the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of closely related chemical compounds.[3][4] This application note provides a detailed protocol for an HPLC method specifically developed and validated for the analysis of ortho-Gliclazide.

Experimental

Instrumentation and Reagents

-

HPLC System: A standard HPLC system equipped with an isocratic pump, autosampler, column oven, and UV-Vis detector.

-

Column: Hypersil ODS C18, 4.6 mm × 250 mm, 5 µm particle size (or equivalent).[5]

-

Reagents:

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

| Parameter | Condition |

| Stationary Phase | Hypersil ODS C18 (4.6 x 250 mm, 5 µm)[5] |

| Mobile Phase | Phosphate Buffer: Acetonitrile (45:55 v/v), pH 3.0 adjusted with Orthophosphoric Acid[3] |

| Flow Rate | 1.0 mL/min[5] |

| Column Temperature | 25 °C[5] |

| Detection Wavelength | 235 nm[3] |

| Injection Volume | 20 µL[3][5] |

| Run Time | 15 minutes[5] |

Protocols

Preparation of Mobile Phase

-

Phosphate Buffer Preparation: Dissolve an appropriate amount of potassium dihydrogen orthophosphate in Milli-Q water to obtain a desired buffer concentration (e.g., 0.02 M).[6]

-

pH Adjustment: Adjust the pH of the phosphate buffer to 3.0 using orthophosphoric acid.

-

Mobile Phase Mixture: Mix the prepared phosphate buffer and acetonitrile in a ratio of 45:55 (v/v).

-

Degassing: Degas the mobile phase using a suitable method such as sonication or vacuum filtration through a 0.45 µm membrane filter.

Preparation of Standard and Sample Solutions

-

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of ortho-Gliclazide reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-